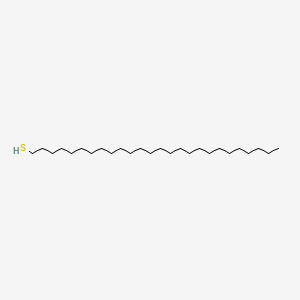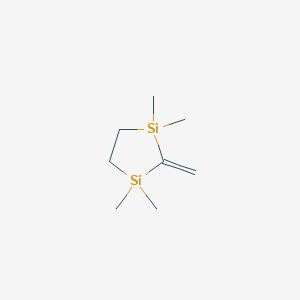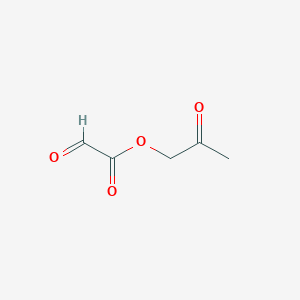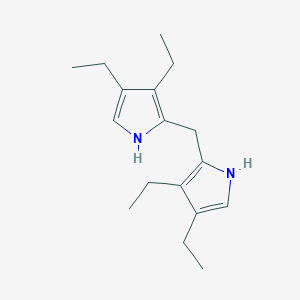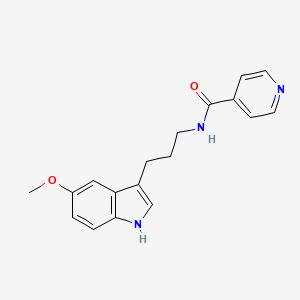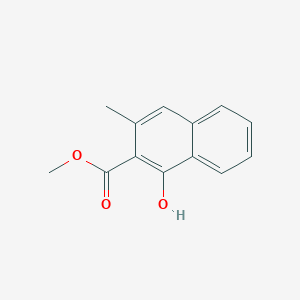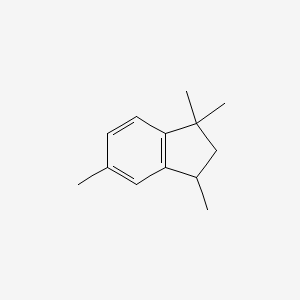
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol typically involves the coupling of a long-chain alkyne with a resorcinol derivative. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Ethers and esters
Aplicaciones Científicas De Investigación
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings
Mecanismo De Acción
The mechanism of action of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol involves its interaction with cellular membranes and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Heptadecadienyl)benzene-1,3-diol
- 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol
- Resorcinols
Uniqueness
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol is unique due to its specific arrangement of double bonds in the hydrocarbon chain, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and protein interactions sets it apart from other similar phenolic lipids .
Propiedades
Número CAS |
65341-45-9 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
5-heptadeca-5,8,11,14-tetraenylbenzene-1,3-diol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,12-13,18-20,24-25H,2,5,8,11,14-17H2,1H3 |
Clave InChI |
NFGWJVSRVVXHIT-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCC=CCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


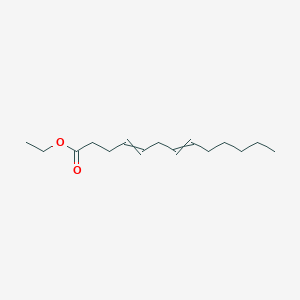
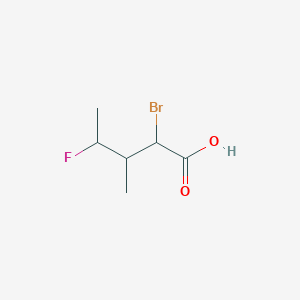
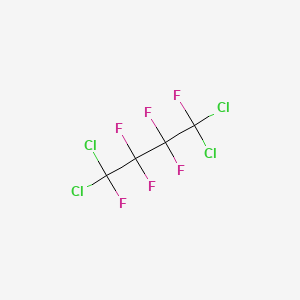
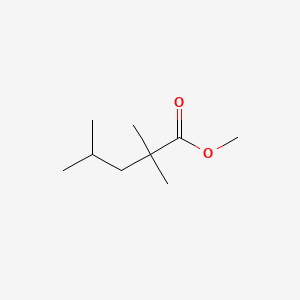
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)
![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
